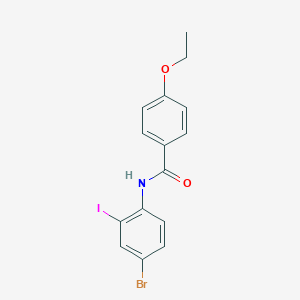
N-(2-ethoxy-3-methoxybenzyl)-N-(4-iodophenyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxy-3-methoxybenzyl)-N-(4-iodophenyl)amine, also known as EMBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EMBA is a small molecule that can selectively target specific proteins and enzymes in the body, making it a promising candidate for drug development.
作用機序
The mechanism of action of N-(2-ethoxy-3-methoxybenzyl)-N-(4-iodophenyl)amine involves its ability to selectively bind to specific proteins and enzymes in the body. This binding can lead to changes in the activity of these proteins, which can have downstream effects on various cellular processes.
Biochemical and Physiological Effects:
N-(2-ethoxy-3-methoxybenzyl)-N-(4-iodophenyl)amine has been shown to have a range of biochemical and physiological effects. It can inhibit the activity of certain enzymes, which can lead to changes in cellular signaling pathways. N-(2-ethoxy-3-methoxybenzyl)-N-(4-iodophenyl)amine has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-(2-ethoxy-3-methoxybenzyl)-N-(4-iodophenyl)amine has several advantages as a tool for lab experiments. It is a small molecule that can selectively target specific proteins and enzymes, which makes it a valuable tool for studying their functions. However, there are also limitations to its use. N-(2-ethoxy-3-methoxybenzyl)-N-(4-iodophenyl)amine can have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of N-(2-ethoxy-3-methoxybenzyl)-N-(4-iodophenyl)amine. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases. N-(2-ethoxy-3-methoxybenzyl)-N-(4-iodophenyl)amine has been shown to have anti-inflammatory effects, which makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Another area of interest is its use as a tool for studying the functions of specific proteins and enzymes in the body. As more is learned about the mechanisms of action of N-(2-ethoxy-3-methoxybenzyl)-N-(4-iodophenyl)amine, it may become an even more valuable tool for scientific research.
合成法
The synthesis of N-(2-ethoxy-3-methoxybenzyl)-N-(4-iodophenyl)amine involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 2-ethoxy-3-methoxybenzaldehyde with 4-iodoaniline to form an intermediate compound. This intermediate is then further reacted with sodium borohydride and acetic acid to produce N-(2-ethoxy-3-methoxybenzyl)-N-(4-iodophenyl)amine.
科学的研究の応用
N-(2-ethoxy-3-methoxybenzyl)-N-(4-iodophenyl)amine has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a tool for studying protein-protein interactions. N-(2-ethoxy-3-methoxybenzyl)-N-(4-iodophenyl)amine can selectively bind to specific proteins and enzymes, which makes it a valuable tool for studying their functions and interactions.
特性
分子式 |
C16H18INO2 |
|---|---|
分子量 |
383.22 g/mol |
IUPAC名 |
N-[(2-ethoxy-3-methoxyphenyl)methyl]-4-iodoaniline |
InChI |
InChI=1S/C16H18INO2/c1-3-20-16-12(5-4-6-15(16)19-2)11-18-14-9-7-13(17)8-10-14/h4-10,18H,3,11H2,1-2H3 |
InChIキー |
RXMVYMWTHBWKFZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC=C1OC)CNC2=CC=C(C=C2)I |
正規SMILES |
CCOC1=C(C=CC=C1OC)CNC2=CC=C(C=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-(1H-indol-3-yl)ethanamine](/img/structure/B283188.png)
![2-(5-chloro-2-ethoxy-4-{[(2-hydroxyethyl)amino]methyl}phenoxy)-N-(2-phenylethyl)acetamide](/img/structure/B283190.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-4-ethoxybenzamide](/img/structure/B283197.png)
![2-[2-Methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]-1-(piperidin-1-yl)ethanone](/img/structure/B283200.png)
![2-{2-bromo-4-[(cyclopentylamino)methyl]-6-ethoxyphenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B283204.png)
![2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide](/img/structure/B283205.png)
![N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B283206.png)
![2-{4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B283208.png)
![N-[4-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide](/img/structure/B283210.png)
![N-[4-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide](/img/structure/B283211.png)


![N-benzyl-2-[4-bromo-2-({[2-(diethylamino)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B283216.png)
![N-(4-butoxy-3-ethoxy-5-iodobenzyl)-N-[2-(diethylamino)ethyl]amine](/img/structure/B283217.png)